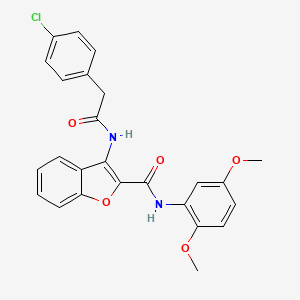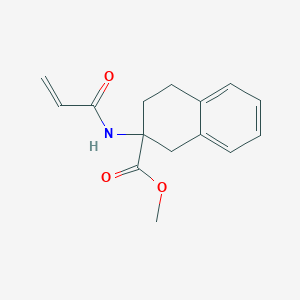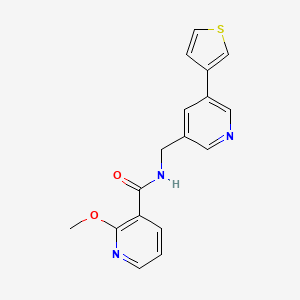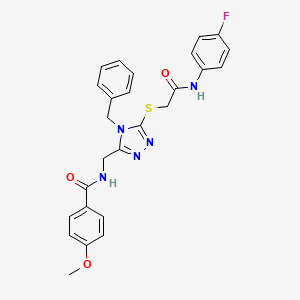![molecular formula C10H9BrF3NO B2445767 2-Bromo-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 3851-43-2](/img/structure/B2445767.png)
2-Bromo-N-[3-(trifluoromethyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-[3-(trifluoromethyl)phenyl]propanamide, also referred to as 2-BTFPA, is an extensively utilized bromoacetamide compound with diverse applications in scientific research . Its remarkable versatility makes it valuable in the synthesis of various organic compounds and as a catalyst for numerous reactions .
Synthesis Analysis
In the field of organic synthesis, 2-BTFPA plays a crucial role, facilitating the production of an extensive range of compounds . It acts as a catalyst for synthesizing diverse organic compounds including polymer materials and other organic substances . It involves the formation of a bromonium ion intermediate. Subsequently, this intermediate is susceptible to attack by a nucleophile, such as a carboxylic acid, resulting in the desired product .Molecular Structure Analysis
The molecular formula of 2-BTFPA is C9H7BrF3NO . It belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .Chemical Reactions Analysis
2-BTFPA demonstrates excellent catalytic properties for oxidizing alcohols into aldehydes and ketones . It also plays a crucial role in the synthesis of various organic compounds .Physical And Chemical Properties Analysis
The molecular weight of 2-BTFPA is 282.06 . It is a solid at room temperature . The storage temperature is recommended to be between 2-8°C in an inert atmosphere .Applications De Recherche Scientifique
Organic Synthesis
“2-Bromo-N-[3-(trifluoromethyl)phenyl]propanamide”, also referred to as 2-BTFPA, is extensively utilized in the field of organic synthesis . It plays a crucial role in facilitating the production of an extensive range of compounds .
Catalyst for Reactions
2-BTFPA acts as a catalyst for numerous reactions . It’s remarkable versatility makes it valuable in the synthesis of various organic compounds .
Synthesis of Polymer Materials
This compound is used in the synthesis of diverse organic compounds including polymer materials . It involves the formation of a bromonium ion intermediate, which is susceptible to attack by a nucleophile, such as a carboxylic acid, resulting in the desired product .
Oxidation of Alcohols
2-BTFPA demonstrates excellent catalytic properties for oxidizing alcohols into aldehydes and ketones .
Synthesis of Bioactive Compounds
It has been used in the synthesis of bioactive compounds. For instance, it has been used in the synthesis of thieno [2,3-b]quinoline-2-carboxamide and cycloalkyl [b]thieno [3,2-e]pyridine-2-carboxamide derivatives, which have shown cytotoxicity .
Development of Antiviral Agents
2-BTFPA has been used in the development of small molecules with a noncanonical binding mode to HIV-1 Trans Activation Response (TAR) RNA .
Anti-Trypanosoma cruzi Biological Evaluation
It has been used in the synthesis of novel 2-Nitropyrrole Derivatives for Anti-Trypanosoma cruzi Biological Evaluation .
Synthesis of Sulfonyl Urea
The sulfonyl urea obtained from 2-BTFPA was used directly in the following condensation with 4-(trifluoromethyl)phenacyl bromide .
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-N-[3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO/c1-6(11)9(16)15-8-4-2-3-7(5-8)10(12,13)14/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAQEVYCJBKRDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-[3-(trifluoromethyl)phenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B2445689.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2445690.png)


![3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole](/img/structure/B2445694.png)


![Ethyl 5-(cyclopentanecarboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2445702.png)


![N-(2-chlorobenzyl)-2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2445707.png)